4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple functional groups, including a pyrazole ring, an isoxazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reaction: The pyrazole and isoxazole rings are coupled through a nucleophilic substitution reaction, where the pyrazole ring is functionalized with a methyl group and then reacted with the isoxazole derivative.
Amidation: The final step involves the amidation reaction where the isoxazole derivative is reacted with 2-methoxy-5-methylphenylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Substituted derivatives where nucleophiles replace specific substituents on the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It can also interact with receptors on cell surfaces, triggering specific signaling pathways that lead to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.
4-[(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE: Contains an amino group instead of a nitro group, which can influence its chemical properties and interactions.
Uniqueness
The presence of the nitro group in 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H21N5O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O5/c1-10-6-7-16(28-5)15(8-10)20-19(25)17-14(13(4)29-22-17)9-23-12(3)18(24(26)27)11(2)21-23/h6-8H,9H2,1-5H3,(H,20,25) |
InChI Key |
MFMJBVGWLXLWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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